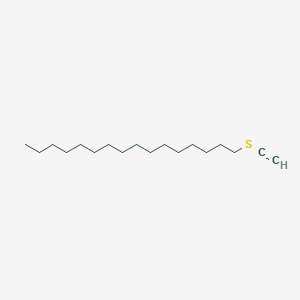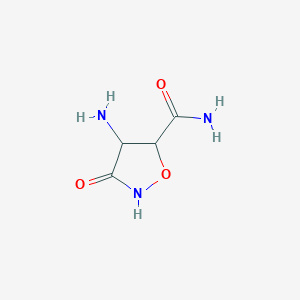
1,4-Bis(trimethylsilyl)-2-hexyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(trimethylsilyl)-2-hexyne is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a hexyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(trimethylsilyl)-2-hexyne can be synthesized through the oxidative coupling of terminal acetylenes in the presence of copper(I) catalysts. One common method involves the use of trimethylsilylacetylene and copper(I) chloride-tetramethylethylenediamine (TMEDA) complex as the catalyst. The reaction is typically carried out in acetone with a stream of oxygen gas to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of robust catalyst systems, such as the Navale catalyst system (CuI/N,N-dimethylaminopyridine, O2, NCMe), has been reported to simplify the process and minimize risks associated with the preparation .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trimethylsilyl)-2-hexyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,4-Bis(trimethylsilyl)-2-hexyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound is employed in catalytic processes to enhance reaction efficiency and selectivity
Mechanism of Action
The mechanism by which 1,4-Bis(trimethylsilyl)-2-hexyne exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, facilitating its use in different chemical reactions. The trimethylsilyl groups also provide steric protection, which can enhance the selectivity of reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: This compound has a similar structure but with a benzene ring instead of a hexyne backbone.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Another related compound with a butadiyne backbone.
Uniqueness
1,4-Bis(trimethylsilyl)-2-hexyne is unique due to its hexyne backbone, which imparts distinct chemical properties compared to its analogs. The presence of the hexyne structure allows for different reactivity patterns and applications, making it a valuable compound in various research fields.
Properties
CAS No. |
848891-46-3 |
|---|---|
Molecular Formula |
C12H26Si2 |
Molecular Weight |
226.50 g/mol |
IUPAC Name |
trimethyl(4-trimethylsilylhex-2-ynyl)silane |
InChI |
InChI=1S/C12H26Si2/c1-8-12(14(5,6)7)10-9-11-13(2,3)4/h12H,8,11H2,1-7H3 |
InChI Key |
JJDABLQLTNMXNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


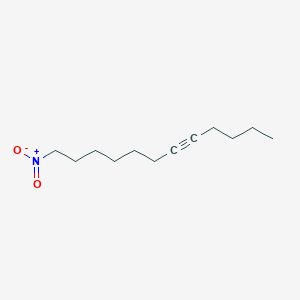
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
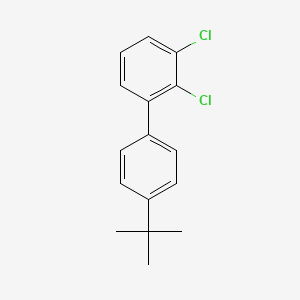
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)



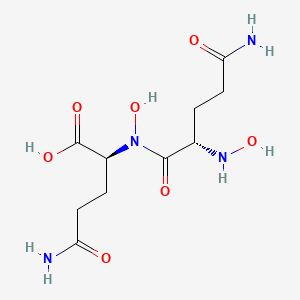
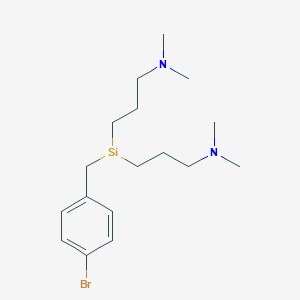

![[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B12542367.png)
